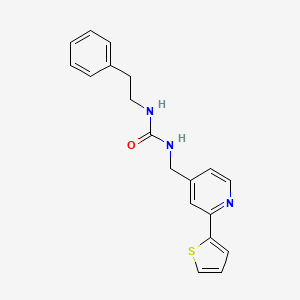

1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Description

1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a urea derivative characterized by two key substituents:

- Phenethyl group: A benzene ring linked via an ethyl chain, contributing lipophilicity and aromatic interactions.

Properties

IUPAC Name |

1-(2-phenylethyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c23-19(21-11-8-15-5-2-1-3-6-15)22-14-16-9-10-20-17(13-16)18-7-4-12-24-18/h1-7,9-10,12-13H,8,11,14H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHILECTXCNWMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine-Thiophene Intermediate: This step involves the reaction of 2-thiophen-2-ylpyridine with a suitable reagent to introduce the desired functional groups.

Coupling with Phenethylamine: The intermediate is then coupled with phenethylamine under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound with applications in drug discovery.

Medicine: It could be investigated for its potential therapeutic effects.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Heterocyclic Substituents

M64/M64HCl (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea)

- Core Structure : Urea backbone.

- Substituents: Pyridin-4-yl and dimethylaminoethyl groups (enhancing solubility via polar interactions). Morpholino and trifluoromethylphenyl groups (electron-withdrawing effects and improved metabolic stability).

- Key Differences :

- M64 lacks the thiophene moiety present in the target compound, reducing sulfur-mediated interactions.

- The trifluoromethyl group in M64 increases hydrophobicity compared to the phenethyl group in the target compound.

Synthesized Urea Derivatives from

Several urea analogs in feature benzoimidazotriazolyl cores instead of pyridine-thiophene groups. For example:

- 1-(perfluorophenyl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one

Non-Urea Compounds with Thiophene-Pyridine Motifs

I12 (Bb2) (1-(4-isopropylbenzyl)-4-(2-(2-(pyridin-4-yl)-6-(thiophen-2-yl)pyrimidin-4-yl)ethyl)-1,4-diazepane)

- Core Structure : Pyrimidine-diazepane hybrid.

- Substituents :

- Pyridin-4-yl and thiophen-2-yl groups (shared with the target compound).

- Isopropylbenzyl group (bulky, lipophilic substituent).

- Key Differences :

Compounds from

Several thiophene-pyridine hybrids in , such as 1-(pyridin-4-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one, feature fused heterocyclic systems.

Structural and Functional Analysis

Table 1: Key Comparative Features

Biological Activity

1-Phenethyl-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea, a compound with the CAS number 2034339-52-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The common synthetic route includes:

- Formation of the Pyridine-Thiophene Intermediate : This is achieved by reacting 2-thiophen-2-ylpyridine with suitable reagents to introduce desired functional groups.

- Coupling with Phenethylamine : The intermediate is coupled with phenethylamine under controlled conditions to yield the final urea derivative.

Industrial Production Methods

In industrial settings, the synthesis may be optimized to enhance yield and purity. Techniques such as high-throughput screening of reaction conditions and purification methods like recrystallization or chromatography are commonly employed.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets' activities, leading to downstream effects on various cellular pathways.

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.

| Study | Effect | Cell Line | Concentration (μM) |

|---|---|---|---|

| [Study A] | Induced apoptosis | HT-29 | 10 |

| [Study B] | Inhibited growth | A549 | 5 |

Structure-Activity Relationship (SAR)

The unique structure of this compound allows for distinct interactions with biological targets. Variations in the thiophene and pyridine rings can significantly influence its biological activity, as seen in comparative studies with similar compounds.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that at a concentration of 10 μM, the compound significantly reduced cell viability by inducing apoptosis through caspase activation.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.